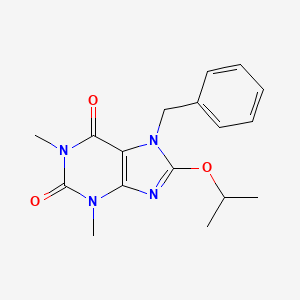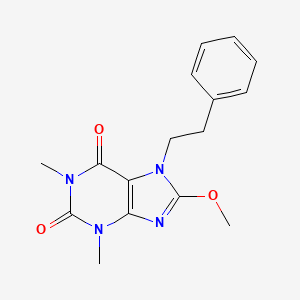
7-benzyl-1,3-dimethyl-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-1,3-dimethyl-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound that has been studied for its potential as a therapeutic agent. It is a member of the purine family, which consists of compounds that are composed of six-membered nitrogen-containing heterocyclic rings. This compound has been studied for its ability to modulate the activity of enzymes involved in cell signaling pathways, and has been found to have potential applications in the treatment of various diseases.
Mechanism of Action
7-Benzyl-1,3-dimethyl-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been found to modulate the activity of enzymes involved in cell signaling pathways. It has been found to act as an allosteric modulator of the enzyme adenylate cyclase, which is involved in the synthesis of cyclic AMP (cAMP). This compound has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in cell signaling pathways, which could be beneficial in the treatment of diseases such as diabetes, obesity, and cancer. In addition, it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could be beneficial in the treatment of drug-resistant infections.
Advantages and Limitations for Lab Experiments
The use of 7-Benzyl-1,3-dimethyl-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and is relatively easy to synthesize. In addition, it has been found to modulate the activity of enzymes involved in cell signaling pathways, which could be beneficial in the study of diseases such as diabetes, obesity, and cancer. However, there are some limitations to the use of this compound in laboratory experiments. It is not as potent as some other compounds, and its effects may not be as pronounced in some experiments.
Future Directions
The potential applications of 7-Benzyl-1,3-dimethyl-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione are still being explored. Future research could focus on the development of new synthesis methods, as well as the exploration of potential new therapeutic applications. In addition, further research could focus on the mechanism of action of the compound, as well as the biochemical and physiological effects of the compound. Finally, future research could focus on the development of new methods for the delivery of the compound in order to maximize its therapeutic potential.
Synthesis Methods
7-Benzyl-1,3-dimethyl-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been synthesized in several different ways. One method involves the reaction of benzyl amine with dimethylformamide in the presence of a base, such as potassium carbonate, to form the desired compound. Another method involves the reaction of benzyl amine with dimethylformamide and a palladium catalyst.
Scientific Research Applications
7-Benzyl-1,3-dimethyl-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential applications in the treatment of various diseases. It has been found to have the potential to modulate the activity of enzymes involved in cell signaling pathways, which could be beneficial in the treatment of diseases such as diabetes, obesity, and cancer. In addition, it has been studied for its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could be beneficial in the treatment of drug-resistant infections.
properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-propan-2-yloxypurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11(2)24-16-18-14-13(15(22)20(4)17(23)19(14)3)21(16)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWHLQOZZHRUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-ethoxypropyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6528297.png)
![(4Z)-4-[(3-fluorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one](/img/structure/B6528310.png)
![3-(4-chlorophenyl)-9-(3-ethoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6528317.png)
![9-(3-ethoxypropyl)-3-(3-methoxyphenoxy)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6528331.png)
![(4Z)-12-(3-ethoxypropyl)-4-[(4-methoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one](/img/structure/B6528336.png)
![(4Z)-12-(3-ethoxypropyl)-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one](/img/structure/B6528341.png)
![7-[(2E)-3-chlorobut-2-en-1-yl]-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528353.png)
![1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528363.png)

![1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528385.png)
![7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528392.png)
![8-{[2-(dimethylamino)ethyl]amino}-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528400.png)
![N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide](/img/structure/B6528404.png)
![8-{[2-(diethylamino)ethyl]amino}-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528405.png)